Glycocyamine hydrochloride
Overview
Description
Glycocyamine, also known as guanidinoacetate, is a metabolite of glycine where the amino group has been converted into a guanidine by guanylation . It belongs to the class of organic compounds known as alpha amino acids and derivatives .
Synthesis Analysis
Glycocyamine is synthesized in the human body but could also be provided by the animal- and plant-based foods, and nutritional supplements . In the traditional preparation process, GlcN and GlcNAc are obtained by hydrolyzing the cell wall of shrimp and crab . The synthesis of glycopolymers by copolymerising an allyl glucosamine (AG) monomer with co-monomers methyl methacrylate (MMA), acrylonitrile (AN) and 2-hydroxyethyl methacrylate (HEMA) was investigated via free-radical polymerisation of 2,2-azobisisobutyronitrile (AIBN) in dimethylformamide (DMF) .
Molecular Structure Analysis
Glycocyamine is an N-amidino derivative of glycine and L-arginine, and contains guanidino moiety that can play a significant role in the interaction with various enzymes or receptors . The crystal morphology of glucosamine hydrochloride (GAH) during antisolvent crystallization was investigated in this work .
Chemical Reactions Analysis
Glycocyamine kinase (GK), a member of the phosphagen kinase family, catalyzes the Mg2±dependent reversible phosphoryl group transfer of the N-phosphoryl group of phosphoglycocyamine to ADP to yield glycocyamine and ATP . This reaction helps to maintain the energy homeostasis of the cell in some multicellular organisms that encounter high and fluctuating energy demands .
Physical And Chemical Properties Analysis
The molecular formula of Glycocyamine is C3H7N3O2 . The average mass is 117.1066 Da and the monoisotopic mass is 117.053826483 Da .
Scientific Research Applications
Treatment of Poliomyelitis : A study from 1953 investigated the value of betaine and glycocyamine in the treatment of late residual muscular weakness resulting from poliomyelitis. The study aimed to objectively evaluate muscle strength using a myodynemeter, a special instrument measuring muscle strength with high accuracy (Watkins, 1953).
Performance-Enhancing Agent : Guanidinoacetic acid (also known as glycocyamine) has been under investigation as a novel dietary agent and performance-enhancing agent. It is the natural precursor of creatine and has shown potential ergogenic benefits for physically active men and women, improving patient-reported outcomes and work capacity in clinical populations (Ostojić, 2015).
Guanidinoacetic Acid Deficiency : Guanidinoacetic acid (GAA), also known as glycocyamine, is a direct metabolic precursor of creatine and plays a key role in cellular bioenergetics. GAA deficiency, indicated by low serum GAA, has been reported in various conditions, but this clinical entity appears to be poorly characterized. Understanding GAA shortfall has potential relevance in clinical medicine (Ostojić et al., 2020).
Protection Against Free Radical-Induced Erythrocytes Damage : Glucosamine hydrochloride exhibited dose-dependent DPPH antioxidant activity and significantly suppressed oxidative hemolysis and lipid/protein peroxidation of erythrocytes induced by a free radical initiator. This indicates its potential as a pharmaceutical supplement to alleviate oxidative stress (Jamialahmadi et al., 2014).
Enrichment of Phosphopeptides : Glycocyamine functionalized magnetic layered double hydroxides have shown great potential for the efficient enrichment and identification of phosphopeptides, which is significant in biological applications and proteomic analysis (Jiang et al., 2020).
Increasing Skeletal Muscle Creatine Stores : A study investigated the effects of Guanidinoacetic acid (GAA, also known as glycocyamine) supplementation on total creatine and choline levels in human skeletal muscle, suggesting that GAA consumption is an effective intervention to facilitate creatine-mediated energy provision (Ostojić et al., 2016).
properties
IUPAC Name |
2-(diaminomethylideneamino)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2.ClH/c4-3(5)6-1-2(7)8;/h1H2,(H,7,8)(H4,4,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOMCDWWEZZWBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480387 | |
Record name | SBB056471 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycocyamine hydrochloride | |
CAS RN |
14901-20-3 | |
Record name | Glycocyamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SBB056471 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCOCYAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z111CZBX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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